Diglycolic acid
Overview
Description
Synthesis Analysis
Diglycolic acid can be synthesized through the oxidation of diethylene glycol with molecular oxygen under specific conditions. Using water as a solvent and a catalyst composed of bismuth and platinum on carbon (Bi-Pt/C), the process achieves a high yield of diglycolic acid (95.0%) under optimum conditions: a reaction temperature of 80℃, a reaction time of 8 hours, and specific ratios for substrate to catalyst and water to substrate. The catalyst remains effective after multiple cycles, demonstrating the efficiency and sustainability of this synthesis method (Zhang Yan-yan, Li Zhengyong, & Zhang Ya-dong, 2012).
Molecular Structure Analysis
The molecular structure of diglycolic acid has been explored through various analytical methods, including microwave spectroscopy and X-ray diffraction. These studies reveal intricate details about the acid's molecular geometry, highlighting an intramolecular hydrogen bond critical to its structure and reactivity. The spatial arrangement of its molecules differs significantly between the gas phase and the solid state due to intermolecular hydrogen bonding in the latter (C. E. Blom & A. Bauder, 1982).
Chemical Reactions and Properties
Diglycolic acid participates in various chemical reactions, forming complexes with metals and undergoing polymerization to produce polyglycolic acid (PGA), a biopolymer known for its biodegradability and utility in medical applications. The synthesis pathways and the physicochemical properties of PGA are diverse, with different methods leading to polymers with varying characteristics (K. Budak, Oguz Sogut, & Umran Aydemir Sezer, 2020).
Physical Properties Analysis
The physical properties of diglycolic acid, such as its solubility in supercritical carbon dioxide and its vibrational spectra in different states, have been studied to understand its behavior and applications better. These properties are essential for designing processes and products that utilize diglycolic acid (Yaoping Xie, Haijian Yang, Wei Wang, & Rong-Jiunn Chen, 2009).
Chemical Properties Analysis
The chemical properties of diglycolic acid, including its reactivity and the nature of its derivatives, are crucial for its applications in polymer science and material engineering. Studies have shown how diglycolic acid can be used to synthesize bio-based polymers and how its properties can be tuned for specific applications (Jun Deng, Xiaoqing Liu, Chao Li, Yanhua Jiang, & Jin Zhu, 2015).
Scientific Research Applications
Fluorescent Chromophore Development : A study by Narimani et al. (2022) detailed the synthesis of fluorescein diglycolic acid (Fl-DGA), which is selective for Ca2+ and discriminates against K+ and Mg2+. This makes it useful for the simultaneous determination of cationic plant macronutrients in precision agriculture (Narimani et al., 2022).
Collagen Production : Glycolic acid, related to diglycolic acid, has been shown to increase collagen production in human skin fibroblast cultures, which may explain its benefits for treating photoaging and wrinkles, according to Moy et al. (1996) (Moy et al., 1996).
Chemical Synthesis : The synthesis of diglycolic acid has high yield and recyclability, as per research by Yan-yan et al. (2012), making it significant in scientific research (Yan-yan et al., 2012).
Rare Earth Element Recovery : Ogata et al. (2015) found that adsorbents synthesized with diglycolic acid are useful for recovering rare earth elements, showing higher adsorption capacities for heavy rare earth metal ions (Ogata et al., 2015).
Metal Ion Sequestration : Field et al. (1975) demonstrated that diglycolic acid forms effective metal complexes with calcium, magnesium, zinc, or nickel ions, useful for metal ion sequestration (Field et al., 1975).
Electrochemical Sensing : Xu et al. (2012) showed that electrodes modified with diglycolic acid polymer are excellent for oxidizing acetaminophen, allowing for its highly sensitive and selective determination (Xu et al., 2012).
Skin Care Treatments : Glycolic acid peels, as explored by Moy et al. (1993), are used for treating wrinkles, photoaging, and other skin conditions, suitable for all skin types (Moy et al., 1993).
Chemical Intermediate : Sankar et al. (2009) found that glycolic acid, which can be produced from glycerol using supported gold and palladium nanoparticles, is used as a cleaning agent and chemical intermediate (Sankar et al., 2009).
Chromium Ion Detection : Zhang et al. (2019) developed highly sensitive and selective probes for detecting chromium ions in aqueous solutions using diglycolic acid-functionalized gold nanoparticles (Zhang et al., 2019).
Healthcare Applications : Research by Robinson et al. (2017) indicated that diglycolic acid, a metabolite of diethylene glycol, can cause acute kidney injury and other health issues in rats when administered at high doses, highlighting its importance in healthcare research (Robinson et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(carboxymethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGZEDELICMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041575 | |
Record name | Diglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |
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Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diglycolic acid | |
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Product Name |
Diglycolic acid | |
CAS RN |
110-99-6 | |
Record name | Diglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxydi(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIGLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4651635E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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